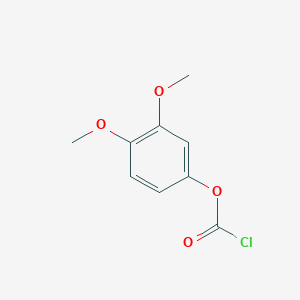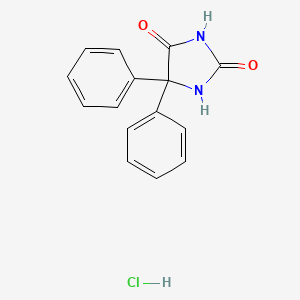
5,5-Diphenylimidazolidine-2,4-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diphenylimidazolidine-2,4-dione hydrochloride, commonly known as phenytoin hydrochloride, is a well-known anticonvulsant agent. It was first synthesized by Heinrich Biltz in 1908 and later found to have significant therapeutic uses by H. Houston Merritt and Tracy Putnam in 1938 . This compound is primarily used in the treatment of various types of seizures, including tonic-clonic and complex partial seizures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-diphenylimidazolidine-2,4-dione hydrochloride typically involves the condensation of benzil and urea in the presence of a base, such as sodium hydroxide, and water as a solvent . The reaction proceeds via intramolecular cyclization to form an intermediate heterocyclic compound, which upon acidification yields phenytoin . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of phenytoin hydrochloride follows similar principles but on a larger scale. The use of green solvents like water is emphasized to ensure environmental sustainability and cost-effectiveness . The removal of solvents after synthesis is a critical step to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Diphenylimidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as sodium azide and benzyl chloride are employed.
Major Products Formed
The major products formed from these reactions include various phenytoin derivatives, which have been studied for their potential biological activities .
Wissenschaftliche Forschungsanwendungen
5,5-Diphenylimidazolidine-2,4-dione hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action of 5,5-diphenylimidazolidine-2,4-dione hydrochloride involves the inhibition of sodium channels in neurons. By blocking these channels, the compound stabilizes neuronal membranes and prevents the spread of seizure activity . This action is crucial for its effectiveness as an anticonvulsant agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: Another anticonvulsant that works by enhancing the activity of gamma-aminobutyric acid (GABA).
Carbamazepine: Similar to phenytoin, it stabilizes neuronal membranes by inhibiting sodium channels.
Valproic Acid: This compound has a broader mechanism of action, affecting both sodium channels and GABA levels.
Uniqueness
5,5-Diphenylimidazolidine-2,4-dione hydrochloride is unique due to its specific action on sodium channels, making it highly effective for certain types of seizures. Its long history of use and well-documented efficacy further distinguish it from other anticonvulsants .
Eigenschaften
Molekularformel |
C15H13ClN2O2 |
|---|---|
Molekulargewicht |
288.73 g/mol |
IUPAC-Name |
5,5-diphenylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C15H12N2O2.ClH/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);1H |
InChI-Schlüssel |
WWVSRSBVTDLJAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



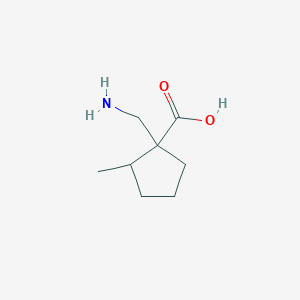
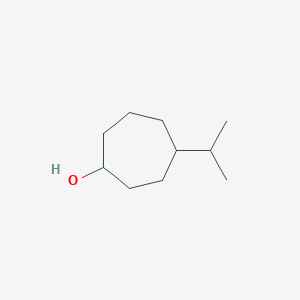


![3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13222255.png)


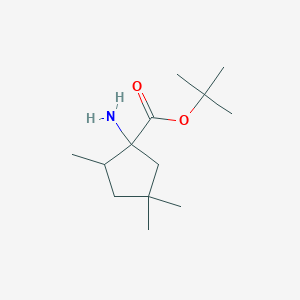

![2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid](/img/structure/B13222291.png)
![1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13222292.png)
![7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222296.png)
